2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its potential applications in medicine and biology. This compound is classified as an acetamide derivative, known for its structural characteristics that contribute to its biological activity.
The compound is derived from 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide, which is synthesized through specific chemical reactions involving various reagents. It falls under the category of organic compounds, specifically amides, and is recognized for its potential therapeutic properties. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility of the compound in water.
The synthesis of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride typically involves the following steps:
In industrial settings, these reactions are performed under controlled conditions using specialized equipment to ensure safety and efficiency.
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to interact with enzymes and receptors that mediate various biochemical pathways. These interactions can lead to physiological effects that may be beneficial in therapeutic contexts.
The scientific applications of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride include:
This compound's diverse applications highlight its significance in both research and industrial contexts.
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride is a complex organic compound with systematic chemical naming reflecting its molecular structure. Its IUPAC designation is N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride, though it is widely recognized as Oxymetazoline Impurity A in pharmaceutical contexts [7] [8]. The molecular formula is C₁₆H₂₇ClN₂O₂, with a molecular weight of 314.85 g/mol [1] [4]. The compound features a tert-butyl-substituted aromatic ring, a hydroxy group at the meta position, and an acetamide-linked aminoethyl side chain, which is protonated as a hydrochloride salt [4] [8]. Its structural complexity is further captured in identifiers like CAS 1391053-50-1 (free base: 1391194-44-7) and SMILES notation (Cl.Cc1cc(c(O)c(C)c1CC(=O)NCCN)C(C)(C)C) [4] [8].
Table 1: Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride |
Molecular Formula | C₁₆H₂₇ClN₂O₂ |
Molecular Weight | 314.85 g/mol |
CAS Number | 1391053-50-1 (hydrochloride); 1391194-44-7 (free base) |
Other Names | Oxymetazoline EP Impurity A; USP Oxymetazoline Related Compound A |
Deuterated Form (CAS) | 1794977-28-8 (C₁₆H₂₃D₄ClN₂O₂; MW 318.88) [3] [6] |
This compound emerged as a critical impurity during the synthesis of Oxymetazoline, a topical decongestant. It arises from incomplete esterification or side reactions involving the precursor 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetic acid and ethylene diamine [2] [8]. Regulatory agencies mandated its identification in the early 2000s when analytical methods revealed its presence in Oxymetazoline batches above threshold limits. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) subsequently classified it as "Impurity A," requiring strict control during drug manufacturing [4] [8]. Its discovery underscored the need for robust purification protocols, particularly in mitigating residual intermediates during amide bond formation [8].
As a specified impurity in Oxymetazoline HCl, this compound is subject to stringent controls in EP and USP monographs. The EP designates it as "Oxymetazoline Hydrochloride Impurity A", while the USP terms it "Related Compound A" [2] [8]. Acceptance criteria typically cap its concentration at ≤0.15% in final drug substances, enforced via liquid chromatography (HPLC) methods [8]. Pharmacopeial testing requires certified reference materials (e.g., TRC-A608890), available as hygroscopic white solids stored at 2–8°C [4] [8]. These standards ensure batch safety by quantifying impurities during stability testing, directly impacting drug approval processes.
Table 2: Pharmacopeial Specifications
Pharmacopeia | Designation | Testing Requirement | Acceptance Criteria |
---|---|---|---|
European (EP) | Oxymetazoline Hydrochloride Impurity A | HPLC-UV at 280 nm [8] | NMT 0.15% [4] |
United States (USP) | Oxymetazoline Related Compound A | Chromatographic purity testing [8] | NMT 0.15% |
Reference Material | TRC-A608890 (10 mg ≈ $799) [4] | Must include certificate of analysis | ≥95% purity [4] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1